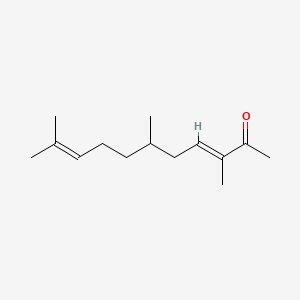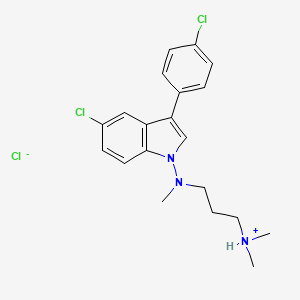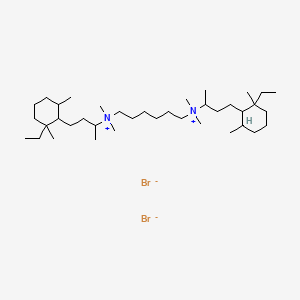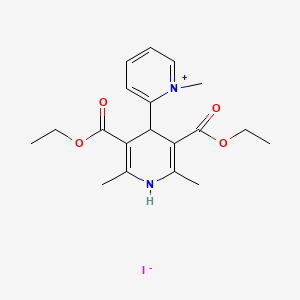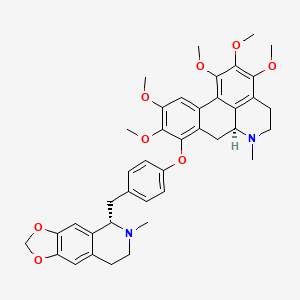
Thalifabine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalifabine is a synthetic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by its unique molecular structure, which allows it to participate in various chemical reactions and exhibit significant biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalifabine typically involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. Common synthetic routes include:
Condensation Reactions: These involve the combination of smaller molecules to form a larger compound, often facilitated by catalysts and specific reaction conditions.
Cyclization Reactions: These are used to form ring structures within the molecule, which are crucial for its biological activity.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve:
Batch Processing: Where reactions are carried out in batches, allowing for precise control over reaction conditions.
Continuous Flow Processing: This method allows for the continuous production of this compound, improving efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Thalifabine undergoes various types of chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Thalifabine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a tool for investigating biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Thalifabine involves its interaction with specific molecular targets and pathways within cells. It may:
Bind to Enzymes: Inhibiting or activating their activity, thereby affecting biochemical pathways.
Modulate Receptor Activity: Interacting with cell surface receptors to influence cellular signaling.
Affect Gene Expression: Altering the expression of specific genes, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Thalifabine can be compared with other similar compounds, such as:
Thalidomide: Known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative of Thalidomide with enhanced biological activity.
Pomalidomide: Another Thalidomide derivative with distinct therapeutic applications.
Uniqueness of this compound
This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable tool in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
88313-34-2 |
|---|---|
Molekularformel |
C40H44N2O8 |
Molekulargewicht |
680.8 g/mol |
IUPAC-Name |
(5S)-5-[[4-[[(6aS)-1,2,3,9,10-pentamethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-8-yl]oxy]phenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C40H44N2O8/c1-41-14-12-23-17-31-32(49-21-48-31)19-26(23)29(41)16-22-8-10-24(11-9-22)50-37-28-18-30-34-25(13-15-42(30)2)36(44-4)40(47-7)39(46-6)35(34)27(28)20-33(43-3)38(37)45-5/h8-11,17,19-20,29-30H,12-16,18,21H2,1-7H3/t29-,30-/m0/s1 |
InChI-Schlüssel |
SMXTYFAIBBXFQO-KYJUHHDHSA-N |
Isomerische SMILES |
CN1CCC2=C3[C@@H]1CC4=C(C(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC)OC5=CC=C(C=C5)C[C@H]6C7=CC8=C(C=C7CCN6C)OCO8 |
Kanonische SMILES |
CN1CCC2=C3C1CC4=C(C(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC)OC5=CC=C(C=C5)CC6C7=CC8=C(C=C7CCN6C)OCO8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate](/img/structure/B13771908.png)
![Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13771917.png)
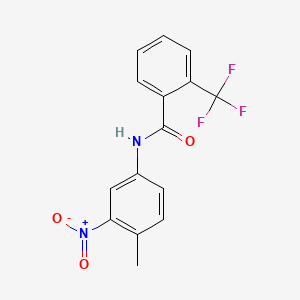
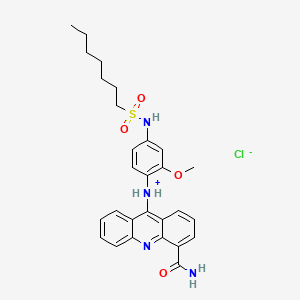
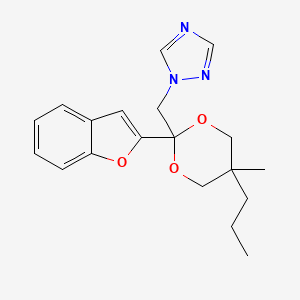

![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)](/img/structure/B13771931.png)

